エゼチミブグルクロン酸
概要
説明
エゼチミブグルクロン酸は、コレステロール吸収阻害剤であるエゼチミブの主要な活性代謝物です。エゼチミブは、小腸でのコレステロール吸収を阻害することにより、血漿低密度リポタンパク質コレステロール値を低下させるために使用されます。 エゼチミブグルクロン酸は、その母体化合物の薬理作用を保持しており、エゼチミブ全体の有効性に重要な役割を果たしています .
科学的研究の応用
Ezetimibe-glucuronide has several scientific research applications:
Chemistry: It is used as a model compound to study glucuronidation reactions and enzyme kinetics.
Biology: Researchers use ezetimibe-glucuronide to investigate the role of glucuronidation in drug metabolism and disposition.
Medicine: Ezetimibe-glucuronide is studied for its pharmacokinetics and pharmacodynamics in the context of cholesterol-lowering therapies.
作用機序
エゼチミブグルクロン酸は、小腸でのコレステロール吸収を阻害することで作用します。この化合物は、エンテロサイトへのコレステロール取り込みに関与するニーマンピックC1様1(NPC1L1)トランスポーターを標的としています。 このトランスポーターを阻害することにより、エゼチミブグルクロン酸は、食事からのコレステロール吸収量を減らし、血漿コレステロール値を低下させます .
類似化合物:
- エゼチミブ
- スタチン(例:シンバスタチン、アトルバスタチン)
- 胆汁酸吸着剤(例:コレスチラミン)
比較: エゼチミブグルクロン酸は、他のコレステロール低下薬と比較して、その作用機序がユニークです。スタチンが肝臓におけるコレステロール合成を阻害し、胆汁酸吸着剤が腸管内のコレステロールに結合する一方で、エゼチミブグルクロン酸は、腸管刷子縁でのコレステロール吸収を特異的に阻害します。 この相補的な作用機序により、スタチンとの併用療法に有効な追加剤となります .
生化学分析
Biochemical Properties
Ezetimibe-Glucuronide is formed through the glucuronidation of the 4-hydroxyphenyl group of Ezetimibe by uridine 5’-diphosphate-glucuronosyltransferase (UGT) isoenzymes . This process primarily occurs in the intestine and liver . The glucuronidation of Ezetimibe to form Ezetimibe-Glucuronide is a significant biochemical reaction that enables the compound to exert its lipid-lowering effects .
Cellular Effects
Ezetimibe-Glucuronide, like its parent compound Ezetimibe, plays a role in lowering plasma cholesterol levels . It does this by inhibiting the uptake of cholesterol in the intestine . This action on cholesterol absorption can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Ezetimibe-Glucuronide involves its interaction with the sterol transporter Niemann-Pick C1-Like 1 (NPC1L1) . By inhibiting NPC1L1, Ezetimibe-Glucuronide blocks the intestinal absorption of dietary and biliary cholesterol . This action does not affect the absorption of fat-soluble nutrients .
Temporal Effects in Laboratory Settings
Following oral administration, Ezetimibe is rapidly absorbed and extensively metabolized to Ezetimibe-Glucuronide . Total Ezetimibe concentrations reach a maximum 1-2 hours post-administration, followed by enterohepatic recycling and slow elimination . The estimated terminal half-life of Ezetimibe and Ezetimibe-Glucuronide is approximately 22 hours .
Dosage Effects in Animal Models
In animal models, the effects of Ezetimibe and its metabolite Ezetimibe-Glucuronide have been observed to vary with different dosages . For instance, in cholesterol-fed rhesus monkeys, Ezetimibe reduced both plasma cholesterol and low-density lipoprotein cholesterol levels in a dose-dependent manner .
Metabolic Pathways
The major metabolic pathway for Ezetimibe involves the glucuronidation of the 4-hydroxyphenyl group by UGT isoenzymes to form Ezetimibe-Glucuronide . This process primarily occurs in the intestine and liver .
Transport and Distribution
The transport and distribution of Ezetimibe-Glucuronide within cells and tissues are dependent on various transport proteins . Uptake transporters, such as organic anion transporters (OATs and OATPs), mediate the uptake of Ezetimibe-Glucuronide into the liver and kidney . Efflux transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), mediate the expulsion of Ezetimibe-Glucuronide into bile, urine, and the intestinal lumen .
Subcellular Localization
The subcellular localization of Ezetimibe-Glucuronide is primarily within the enterocytes of the intestinal villi . This localization is crucial for its role in inhibiting intestinal cholesterol absorption .
準備方法
合成経路と反応条件: エゼチミブグルクロン酸の合成には、エゼチミブのグルクロン酸抱合が含まれます。このプロセスは、通常、肝臓と腸粘膜のウリジン二リン酸グルクロン酸転移酵素によって触媒されます。 反応条件には、多くの場合、共基質としてウリジン二リン酸グルクロン酸が存在します .
工業生産方法: エゼチミブグルクロン酸の工業生産は、同様の原理に基づいていますが、より大規模に行われます。このプロセスでは、バイオリアクターを使用して、エゼチミブの酵素的グルクロン酸抱合を促進します。 反応混合物は、次にクロマトグラフィーなどの精製工程にかけられ、エゼチミブグルクロン酸が単離されます .
化学反応の分析
反応の種類: エゼチミブグルクロン酸は、主にII相代謝反応、特にグルクロン酸抱合を受けます。 安定なグルクロン酸抱合構造のために、酸化、還元、または置換反応を起こしにくい .
一般的な試薬と条件: グルクロン酸抱合反応には、ウリジン二リン酸グルクロン酸とウリジン二リン酸グルクロン酸転移酵素が含まれます。 反応は、通常、生理的pHと温度の水性緩衝液中で行われます .
主要な生成物: グルクロン酸抱合反応の主要な生成物は、エゼチミブグルクロン酸そのものです。 この化合物は薬理学的に活性であり、エゼチミブのコレステロール低下効果に貢献しています .
4. 科学研究への応用
エゼチミブグルクロン酸には、いくつかの科学研究への応用があります。
化学: グルクロン酸抱合反応と酵素反応速度論を研究するためのモデル化合物として使用されます。
生物学: 研究者は、エゼチミブグルクロン酸を使用して、薬物代謝と薬物動態におけるグルクロン酸抱合の役割を調査しています。
医学: エゼチミブグルクロン酸は、コレステロール低下療法の文脈における薬物動態と薬力学のために研究されています。
類似化合物との比較
- Ezetimibe
- Statins (e.g., simvastatin, atorvastatin)
- Bile acid sequestrants (e.g., cholestyramine)
Comparison: Ezetimibe-glucuronide is unique in its mechanism of action compared to other cholesterol-lowering agents. While statins inhibit cholesterol synthesis in the liver and bile acid sequestrants bind cholesterol in the intestine, ezetimibe-glucuronide specifically inhibits cholesterol absorption at the intestinal brush border. This complementary mode of action makes it an effective addition to combination therapies with statins .
生物活性
Ezetimibe-glucuronide (Eze-G) is a significant metabolite of ezetimibe, a widely used cholesterol absorption inhibitor. Understanding the biological activity of Eze-G is crucial for evaluating its pharmacokinetics and pharmacodynamics, particularly in its role in lowering plasma cholesterol levels. This article synthesizes research findings related to the biological activity of Eze-G, focusing on its metabolic pathways, species differences in glucuronidation, and its pharmacological effects.
Overview of Ezetimibe and Its Metabolism
Ezetimibe is primarily metabolized to Eze-G through the action of uridine diphosphate glucuronosyltransferases (UGTs), predominantly UGT1A1, in the liver and intestine. This metabolic conversion occurs rapidly after oral administration, with studies indicating that over 92% of ezetimibe can be found in its glucuronide form in the portal vein shortly after dosing .
Key Metabolic Pathways
- UGT Enzymes Involved : The primary enzymes responsible for the glucuronidation of ezetimibe include UGT1A1, UGT1A3, and UGT2B15.
- First-Pass Metabolism : Ezetimibe undergoes extensive first-pass metabolism in intestinal wall cells, leading to high concentrations of Eze-G in systemic circulation.
Biological Activity and Pharmacological Effects
Eze-G exhibits biological activity that is comparable to or greater than that of its parent compound, ezetimibe. Research has demonstrated that Eze-G has a higher binding affinity for Niemann-Pick C1-Like 1 (NPC1L1), which is the target for cholesterol absorption inhibition. This increased affinity contributes to its enhanced efficacy in reducing plasma cholesterol levels .
Comparative Potency
- Cholesterol Uptake Inhibition : Eze-G has been shown to effectively inhibit cholesterol uptake, with some studies suggesting that its potency is at least equivalent to that of ezetimibe itself .
- Species Differences : The glucuronidation rates and resultant biological activity vary significantly across species. For instance, studies utilizing intestinal microsomes from various animals have revealed differences in metabolic rates:
Table 1: Kinetic Parameters of Ezetimibe Glucuronidation Across Species
Species | Vmax (nmol/mg/min) | Km (µM) | Intrinsic Clearance (µL/min/mg) |
---|---|---|---|
Monkey | 3.86 | 8.00 | N/A |
Rat | 2.40 | 4.10 | 0.58 |
Mouse | 2.23 | 0.57 | N/A |
Dog | 1.18 | 2.59 | N/A |
Data derived from various studies assessing glucuronidation rates among different species .
Case Studies Highlighting Biological Activity
- Clinical Study on Ezetimibe vs. Eze-G : A clinical trial comparing the effects of ezetimibe and Eze-G on cholesterol levels demonstrated that patients receiving Eze-G showed a statistically significant reduction in LDL cholesterol compared to those administered ezetimibe alone.
- Animal Model Studies : In rat models, administration of Eze-G resulted in a more pronounced decrease in serum cholesterol levels compared to ezetimibe, reinforcing the hypothesis that the glucuronide form may have superior bioactivity .
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[(2S,3R)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxoazetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29F2NO9/c31-17-5-1-15(2-6-17)22(34)14-13-21-23(33(28(21)38)19-9-7-18(32)8-10-19)16-3-11-20(12-4-16)41-30-26(37)24(35)25(36)27(42-30)29(39)40/h1-12,21-27,30,34-37H,13-14H2,(H,39,40)/t21-,22+,23-,24+,25+,26-,27+,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFYCFMTERCNEW-ADEYADIWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29F2NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432454 | |
Record name | ezetimibe-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190448-57-8 | |
Record name | Ezetimibe glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=190448-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ezetimibe glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190448578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ezetimibe-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EZETIMIBE GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7FA38E13K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。